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Introduction

Ziltivekimab, a fully human monoclonal antibody, is an investigational drug being developed by
Novo Nordisk.[1] It is designed to target the interleukin-6 (IL-6) ligand, a key cytokine implicated
in the inflammatory cascade of various diseases.[1] This technical guide provides a
comprehensive overview of the available pharmacokinetic and pharmacodynamic data for
ziltivekimab, with a focus on its development for reducing inflammatory and thrombotic risks in
patients with chronic kidney disease (CKD) and atherosclerotic cardiovascular disease
(ASCVD). The initial designation for this compound was COR-001, and for the purpose of this
document, we will refer to it by its current name, ziltivekimab.

Mechanism of Action

Ziltivekimab functions by binding directly to the IL-6 ligand, thereby preventing its interaction
with the IL-6 receptor. This action inhibits the downstream signaling pathway that leads to the
production of various inflammatory mediators.[2] A key consequence of this inhibition is the
reduction of acute-phase reactants such as high-sensitivity C-reactive protein (hsCRP), serum
amyloid A, and fibrinogen, all of which are biomarkers for systemic inflammation.[3][4]
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The signaling pathway of IL-6 and the inhibitory action of ziltivekimab are depicted in the
following diagram:
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Caption: Ziltivekimab's mechanism of action in the IL-6 signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of ziltivekimab has been evaluated in a Phase 1, randomized,
double-blind, placebo-controlled trial in patients with moderate-to-severe CKD and evidence of
chronic inflammation.[3]

Table 1: Summary of Ziltivekimab Pharmacokinetic Parameters (Single Subcutaneous Dose)[3]

Parameter

5 mg Dose

15 mg Dose

50 mg Dose

Mean Half-life (t%2)

45 - 65 days

45 - 65 days

45 - 65 days

Maximum

Concentration (Cmax)

Data not publicly
available

Data not publicly
available

Data not publicly
available

Time to Maximum

Concentration (Tmax)

Data not publicly
available

Data not publicly
available

Data not publicly
available

Area Under the Curve
(AUC)

Data not publicly

available

Data not publicly

available

Data not publicly

available

Note: While the Phase 1 study assessed Cmax, Tmax, and AUC, specific values have not been
made publicly available.

Pharmacodynamics

The pharmacodynamic effects of ziltivekimab are characterized by a dose-dependent reduction
in key inflammatory biomarkers. These effects have been primarily evaluated in the Phase 2
RESCUE and RESCUE-2 trials.[2][5][6]

Table 2: Dose-Dependent Reduction of Inflammatory Biomarkers at 12 Weeks (RESCUE Trial)
[2][4][5]
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. 7.5 mg 15 mg 30 mg
Biomarker Placebo . et e .
Ziltivekimab Ziltivekimab Ziltivekimab
hsCRP (Median
) 1% 7% 88% 92%
Reduction)
Fibrinogen o
(Med No significant Dose-dependent  Dose-dependent  Dose-dependent
edian
) change reduction reduction reduction
Reduction)
Serum Amyloid A o
(Med No significant Dose-dependent  Dose-dependent  Dose-dependent
edian
] change reduction reduction reduction
Reduction)
Haptoglobin o
(Medi No significant Dose-dependent  Dose-dependent  Dose-dependent
edian
_ change reduction reduction reduction
Reduction)
Secretory
Phospholipase o
No significant Dose-dependent  Dose-dependent  Dose-dependent
A2 (sPLA2) _ , _
) change reduction reduction reduction
(Median
Reduction)

Table 3: Dose-Dependent Reduction of Inflammatory Biomarkers at End of Treatment
(RESCUE-2 Trial)[6][7]

Biomarker Placebo 15 mg Ziltivekimab 30 mg Ziltivekimab
hsCRP (Median

_ 27% 96% 93%
Reduction)
Fibrinogen (Median

. 2% 38% 34%
Reduction)
Serum Amyloid A

30% 71% 58%

(Median Reduction)

Experimental Protocols

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9713672/
https://pubmed.ncbi.nlm.nih.gov/37211246/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Phase 1 Pharmacokinetic and Pharmacodynamic Study
(NCT03126318)

This was a randomized, double-blind, placebo-controlled, dose-escalation study.

o Population: Patients with moderate-to-severe non-dialysis-dependent CKD (eGFR 20-60
ml/min per 1.73 m?) and evidence of chronic inflammation (hsCRP >2 mg/L on two
consecutive measurements).[3]

o Design: Three cohorts of four participants each were randomized (3:1) to receive a single
subcutaneous injection of ziltivekimab (5 mg, 15 mg, or 50 mg) or placebo.[3]

e Pharmacokinetic Analysis: Serum concentrations of ziltivekimab were measured using a
validated antibody-based ELISA format.[5] Pharmacokinetic parameters including t%2, AUC,
Cmax, and Tmax were assessed.[5]

e Pharmacodynamic Analysis: The primary efficacy endpoint was the change from baseline in
hsCRP, which was measured using an immunoturbidimetry method.[5]

The general workflow for this clinical trial is illustrated below:
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Caption: Workflow for the Phase 1 clinical trial of ziltivekimab.

Phase 2 RESCUE Trial (NCT03926117)

This was a randomized, double-blind, placebo-controlled trial to evaluate the effect of
ziltivekimab on inflammatory biomarkers.

» Population: Patients with moderate to severe CKD and hsCRP of at least 2 mg/L.[2]

o Design: 264 participants were randomly allocated (1:1:1:1) to receive subcutaneous
injections of placebo or ziltivekimab (7.5 mg, 15 mg, or 30 mg) every 4 weeks for up to 24

weeks.[2]

e Primary Outcome: The primary outcome was the percentage change from baseline in hsCRP
after 12 weeks of treatment.[2]
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Phase 3 ZEUS Trial (NCT05021835)

This is an ongoing large-scale cardiovascular outcomes trial.

o Population: Patients with established ASCVD, CKD (Stages 3-4), and elevated hsCRP (=2
mg/L).[8][9]

o Design: This is a randomized, parallel-group, double-blind, placebo-controlled trial.[9]
Approximately 6,400 participants will be randomized to receive either ziltivekimab or
placebo.[9]

e Primary Endpoint: The primary endpoint is the time to the first occurrence of major adverse
cardiovascular events (MACE), defined as cardiovascular death, non-fatal myocardial
infarction, or non-fatal stroke.[8][9]

The logical relationship for initiating the ZEUS trial based on prior findings is as follows:

Phase 1 Trial RESCUE/RESCUE-2 Trials
(Safety and PK/PD) (Efficacy on Biomarkers)

Positive Safety and Efficacy Data

Supports Progression

ZEUS Cardiovascular Outcomes Trial

Click to download full resolution via product page
Caption: Rationale for the progression to the ZEUS cardiovascular outcomes trial.

Conclusion

Ziltivekimab has demonstrated a clear dose-dependent effect on reducing key inflammatory
biomarkers associated with atherosclerosis and CKD. Its pharmacokinetic profile is
characterized by a long half-life, allowing for infrequent dosing. The ongoing Phase 3 ZEUS
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trial will be pivotal in determining the clinical efficacy of ziltivekimab in reducing cardiovascular
events in a high-risk patient population. The data presented in this guide underscore the
potential of ziltivekimab as a targeted anti-inflammatory therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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